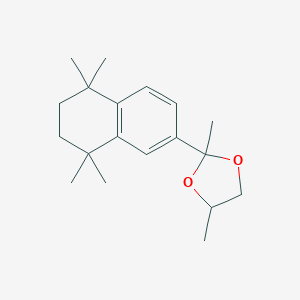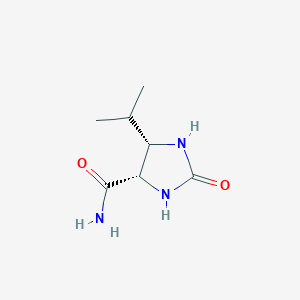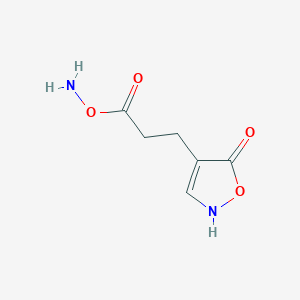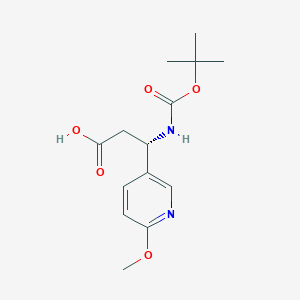![molecular formula C9H12O3 B164403 2-氧代双环[3.1.0]己烷-6-羧酸乙酯 CAS No. 134176-18-4](/img/structure/B164403.png)
2-氧代双环[3.1.0]己烷-6-羧酸乙酯
概述
描述
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a three-membered ring, with an ethyl ester and a ketone functional group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
科学研究应用
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl diazoacetate with cyclopentadiene in the presence of a catalyst to form the desired bicyclic structure . The reaction is usually carried out at room temperature and requires careful handling of reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
作用机制
The mechanism of action of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
- Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
- Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
- 7-Oxabicyclo[2.2.1]heptane derivatives
Comparison: Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions .
属性
IUPAC Name |
ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)8-5-3-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWGJHLNCVWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340510 | |
| Record name | Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134176-18-4 | |
| Record name | Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key factors influencing the stereoselectivity of the cyclopropanation reaction leading to Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate?
A1: The research highlights that both diastereoselectivity and enantioselectivity of the cyclopropanation reaction are significantly influenced by the reaction conditions. [] Catalytic conditions using a chiral sulfide, Cu(acac)2, and ethyl diazoacetate at 60°C tend to favor enantioselectivity over diastereoselectivity. [] Conversely, stoichiometric conditions using a sulfonium salt and base at room temperature prioritize diastereoselectivity. [] Interestingly, high dilution during stoichiometric reactions reduces diastereoselectivity, suggesting a base-mediated betaine equilibration mechanism. [] The study identifies the use of preformed ylide, absence of base, hindered ester, and low concentration as crucial factors for achieving high enantioselectivity. []
Q2: How does the choice of ester group on the sulfonium ylide impact the diastereoselectivity of the cyclopropanation reaction?
A2: The study reveals that utilizing a hindered ester group on the sulfonium ylide can decrease the rate of ylide-mediated betaine equilibration. [] This, in turn, leads to improved diastereoselectivity in the formation of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, particularly when combined with other optimized reaction conditions such as preformed ylide, absence of base, and low concentration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














